DAOS

Description

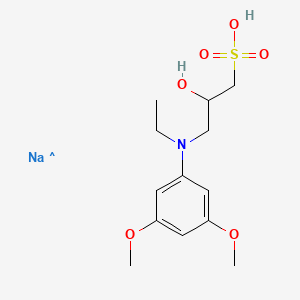

The exact mass of the compound N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H21NNaO6S |

|---|---|

Molecular Weight |

342.37 g/mol |

InChI |

InChI=1S/C13H21NO6S.Na/c1-4-14(8-11(15)9-21(16,17)18)10-5-12(19-2)7-13(6-10)20-3;/h5-7,11,15H,4,8-9H2,1-3H3,(H,16,17,18); |

InChI Key |

KOVSBUJXECYKBH-UHFFFAOYSA-N |

SMILES |

CCN(CC(CS(=O)(=O)O)O)C1=CC(=CC(=C1)OC)OC.[Na] |

Canonical SMILES |

CCN(CC(CS(=O)(=O)O)O)C1=CC(=CC(=C1)OC)OC.[Na] |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to DAOS Chromogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAOS, or N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt, is a highly sensitive and water-soluble chromogenic substrate belonging to the family of Trinder's reagents.[1] Its primary application lies in the quantitative determination of hydrogen peroxide (H₂O₂) produced in enzyme-catalyzed reactions. This guide provides a comprehensive overview of the core chemistry, applications, and detailed methodologies associated with the use of this compound in biochemical assays. Quantitative data is presented in structured tables for ease of comparison, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying principles.

Introduction to this compound

This compound is an aniline derivative that serves as a hydrogen donor in the Trinder reaction. In the presence of peroxidase (POD) and hydrogen peroxide, this compound undergoes oxidative coupling with a coupler, most commonly 4-aminoantipyrine (4-AAP), to form a stable, colored quinoneimine dye. The intensity of the resulting color is directly proportional to the concentration of hydrogen peroxide, which in turn can be stoichiometrically linked to the concentration of a specific analyte in a coupled enzymatic reaction.

This principle allows for the sensitive and accurate measurement of a wide range of analytes, including glucose, cholesterol, triglycerides, and uric acid, making this compound an invaluable tool in clinical diagnostics and biochemical research.[1][2]

Physicochemical Properties and Quantitative Data

This compound is a white to off-white crystalline powder with excellent water solubility. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt | [1] |

| Synonyms | This compound, Trinder's Reagent | [1] |

| CAS Number | 83777-30-4 | [1] |

| Molecular Formula | C₁₃H₂₀NNaO₆S | [1] |

| Molecular Weight | 341.36 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Highly soluble in water | [1] |

| Storage | 0-5°C, protected from light and moisture | [1] |

The spectrophotometric properties of this compound and its resulting chromophore are critical for its application in quantitative assays.

| Parameter | Value | Conditions | Reference |

| λmax (this compound) | 220.5 nm, 256.8 nm | pH 6.9 | |

| λmax (Chromophore) | 363.5 nm, 591.7 nm | with 4-AAP, pH 6.9 | |

| Molar Absorptivity (ε) | 1.7 x 10⁴ L·mol⁻¹·cm⁻¹ | at 591.7 nm | |

| Optimal pH | ~6.9 |

Mechanism of Action: The Trinder Reaction

The core of this compound functionality lies in the Trinder reaction, a peroxidase-catalyzed oxidative coupling. The overall process can be broken down into two main stages:

-

Enzymatic Production of Hydrogen Peroxide: An oxidase enzyme specific to the analyte of interest catalyzes a reaction that produces a stoichiometric amount of hydrogen peroxide. For example, glucose oxidase catalyzes the oxidation of glucose to gluconic acid and H₂O₂.

-

Chromogenic Reaction: The generated H₂O₂ then participates in the oxidative coupling of this compound and 4-AAP, catalyzed by peroxidase. This reaction forms a stable, blue or purple quinoneimine dye.

The general workflow for a this compound-based assay is depicted below.

Caption: General workflow of a this compound-based chromogenic assay.

The chemical pathway for the oxidative coupling of this compound and 4-AAP is illustrated in the following diagram.

Caption: Simplified chemical pathway of this compound and 4-AAP oxidative coupling.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound-based assays. Below are protocols for the determination of cholesterol and glucose.

Total Cholesterol Assay

This protocol is adapted from commercially available kits and is suitable for the analysis of serum samples.

Reagents:

-

Chromogen Reagent (reconstituted):

-

This compound: 0.95 mmol/L

-

4-Aminoantipyrine: 0.19 mmol/L

-

Cholesterol Esterase: 1.6 units/mL

-

Cholesterol Oxidase: 0.31 units/mL

-

Peroxidase (HRP): 5.2 units/mL

-

Ascorbate Oxidase: 4.4 units/mL

-

-

Buffer Solution: 50 mmol/L MES buffer

-

Standard Solution: 200 mg/dL Cholesterol

Procedure (Microplate Method):

-

Reagent Preparation: Reconstitute the freeze-dried Chromogen Substrate with the Buffer Solution.

-

Sample/Standard Preparation: Prepare a standard curve by diluting the Cholesterol Standard Solution. Serum samples can be used directly.

-

Assay:

-

Pipette 2 µL of the standard or sample into the wells of a 96-well microplate.

-

Add 300 µL of the reconstituted Chromogen Reagent to each well.

-

Mix gently.

-

-

Incubation: Incubate the plate at 37°C for 5 minutes.

-

Measurement: Measure the absorbance at 600 nm using a microplate reader.

-

Calculation: Determine the cholesterol concentration in the samples by comparing their absorbance to the standard curve.

The experimental workflow for the cholesterol assay is as follows:

Caption: Experimental workflow for the this compound-based cholesterol assay.

Glucose Assay

This protocol provides a general framework for a glucose assay using this compound. Optimization may be required depending on the specific sample type and instrumentation.

Reagents:

-

Glucose Reagent:

-

Phosphate Buffer (e.g., 100 mM, pH 7.0)

-

Glucose Oxidase (GOD): ~10 U/mL

-

Peroxidase (POD): ~2 U/mL

-

This compound: ~0.5 mmol/L

-

4-Aminoantipyrine (4-AAP): ~0.5 mmol/L

-

-

Glucose Standard Solution: (e.g., 100 mg/dL)

Procedure (Microplate Method):

-

Reagent Preparation: Prepare the Glucose Reagent by dissolving the components in the phosphate buffer. This solution should be protected from light.

-

Sample/Standard Preparation: Prepare a standard curve by diluting the Glucose Standard Solution. Samples (e.g., serum) may need to be diluted to fall within the linear range of the assay.

-

Assay:

-

Pipette 5 µL of the standard or sample into the wells of a 96-well microplate.

-

Add 200 µL of the Glucose Reagent to each well.

-

Mix gently.

-

-

Incubation: Incubate the plate at 37°C for 10-15 minutes, or at room temperature for 20-30 minutes.

-

Measurement: Measure the absorbance at approximately 590 nm.

-

Calculation: Calculate the glucose concentration in the samples using the standard curve.

The logical relationship for the glucose assay is outlined below.

Caption: Logical flow of the enzymatic glucose assay using this compound.

Stability and Storage

Proper storage of this compound and its reagents is critical for assay performance and reproducibility.

-

This compound Powder: Should be stored at 0-5°C in a tightly sealed container, protected from light and moisture.[1] When stored correctly, it is a stable compound.

-

Reconstituted Reagents: Reagent solutions containing this compound and enzymes should be stored at 2-8°C and are typically stable for several weeks. It is recommended to prepare fresh working solutions for optimal performance. The final colored product of the this compound reaction is generally stable for at least one to two hours, allowing for sufficient time for measurement.

Conclusion

This compound is a robust and versatile chromogenic substrate that enables the sensitive and specific quantification of a wide array of analytes in a variety of sample types. Its high water solubility and the stability of the resulting chromophore make it a superior choice for many diagnostic and research applications. By understanding the underlying chemical principles and adhering to optimized experimental protocols, researchers can effectively leverage this compound to obtain accurate and reliable data. This guide provides the foundational knowledge and practical methodologies to facilitate the successful integration of this compound into laboratory workflows.

References

The DAOS Principle in Enzymatic Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principle of action for N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (DAOS), a highly sensitive water-soluble aniline derivative used as a chromogenic substrate in various enzymatic assays. This document details the underlying biochemical reactions, provides quantitative data for assay optimization, outlines detailed experimental protocols, and visualizes the reaction pathways for key analytes.

Core Principle: The Trinder Reaction

The application of this compound in enzymatic assays is predominantly based on the Trinder reaction , a coupled enzymatic colorimetric method first described by P. Trinder. This reaction is widely used for the quantification of various analytes in biological samples. The general principle involves two sequential enzymatic reactions.

In the first reaction, a specific oxidase enzyme acts on the target analyte, producing hydrogen peroxide (H₂O₂) as a byproduct. The amount of H₂O₂ generated is directly proportional to the concentration of the analyte.

The second reaction, catalyzed by horseradish peroxidase (HRP), utilizes the H₂O₂ produced to facilitate the oxidative coupling of a chromogenic agent (like this compound) with a coupler (commonly 4-aminoantipyrine, 4-AAP). This reaction yields a stable, colored quinoneimine dye. The intensity of the color produced is measured spectrophotometrically and is proportional to the initial analyte concentration.

The primary advantages of using this compound in this system include its high water solubility, significant molar absorptivity of the resulting dye, and stability over a wide pH range, leading to assays with high sensitivity and accuracy.[1]

Quantitative Data for this compound-Based Assays

The efficiency and sensitivity of this compound-based enzymatic assays are influenced by several key parameters. The following tables summarize important quantitative data for the optimization of these assays.

| Parameter | Value | Source(s) |

| Molar Absorptivity (ε) | ||

| Quinoneimine dye (4-AAP + Phenol) | ~3.0 x 10³ L mol⁻¹ cm⁻¹ | [2] |

| Quinoneimine dye (MBTH + HALPS) | ~2.4 x 10⁴ L mol⁻¹ cm⁻¹ | [2] |

| Quinoneimine dye (4-AAP + PPH) | 1.5722 x 10⁴ L/mol.cm | [3] |

| Quinoneimine dye (4-AAP + PPH with catalyst) | 5.5191 x 10⁴ L/mol.cm | [3] |

| Wavelength of Maximum Absorbance (λmax) | ||

| Quinoneimine dye (4-AAP + Phenol) | 505 - 540 nm | [4] |

| Quinoneimine dye (4-AAP + Vanillic Acid) | 490 nm | [5] |

| Optimal pH | ||

| Peroxidase (from Date Palm) | 5.5 | [3] |

| Peroxidase (from Garlic) | 5.0 | [6] |

| Optimal Temperature | ||

| Peroxidase (from Date Palm) | 55 °C | [3] |

| Peroxidase (from Garlic) | 50 °C | [6] |

| Enzyme Kinetics (Peroxidase) | ||

| Kₘ for H₂O₂ (Date Palm Peroxidase) | 0.045 mM | [3] |

| Kₘ for Guaiacol (Date Palm Peroxidase) | 0.77 mM | [3] |

| Kₘ for H₂O₂ (Garlic Peroxidase) | 0.026 mM | [6] |

| Kₘ for o-dianisidine (Garlic Peroxidase) | 25 mM | [6] |

| Analyte | Assay | Detection Limit | Linear Range | Source(s) |

| Glucose | Colorimetric | 9.2 x 10⁻⁴ mol/L | 1.0 x 10⁻³ - 14 x 10⁻³ mol/L | [7] |

| Cholesterol | Colorimetric | 0.03 mmol/L | Up to 8.6 mmol/L | [8] |

| Uric Acid | Colorimetric | 11.4 µmol/L | Up to 714 µmol/L | [7][9] |

| Triglycerides | Colorimetric | 3.0 mg/dL (0.034 mmol/L) | Up to 900 mg/dL (10.26 mmol/L) | [4] |

| Hydrogen Peroxide | Colorimetric | 5.9 x 10⁻⁴ mol/L | 1.0 x 10⁻³ - 1.0 x 10⁻¹ mol/L | [7] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the enzymatic cascades and a general experimental workflow for this compound-based assays.

Caption: General principle of the coupled enzymatic reaction using this compound.

Caption: Enzymatic cascades for the detection of various analytes.

Caption: General experimental workflow for this compound-based colorimetric assays.

Experimental Protocols

The following are generalized protocols for the determination of glucose and cholesterol using a this compound-based Trinder reaction. These should be optimized for specific laboratory conditions and instrumentation.

Serum Glucose Determination

This protocol is adapted from the Trinder method for glucose determination.[1][6]

Reagents:

-

Glucose Reagent:

-

Phosphate buffer (100 mmol/L, pH 7.0)

-

Glucose Oxidase (≥ 10,000 U/L)

-

Horseradish Peroxidase (≥ 1,000 U/L)

-

This compound (0.5 mmol/L)

-

4-Aminoantipyrine (4-AAP) (0.3 mmol/L)

-

Sodium azide (0.05% w/v) as a preservative

-

-

Glucose Standard: A certified glucose standard solution (e.g., 100 mg/dL).

-

Samples: Serum or plasma.

Procedure:

-

Label test tubes for blank, standard, controls, and patient samples.

-

Pipette 2.0 mL of the Glucose Reagent into each tube.

-

Add 10 µL of deionized water (for blank), glucose standard, control, or sample to the appropriate tubes.

-

Mix the contents of each tube thoroughly.

-

Incubate all tubes at 37°C for 20 minutes.

-

Set a spectrophotometer to 525 nm and zero the instrument using the blank.

-

Measure the absorbance of the standard, controls, and samples.

-

Calculate the glucose concentration of the samples using the following formula:

Glucose Concentration = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

Total Cholesterol Determination

This protocol is based on a fully enzymatic procedure for cholesterol determination.[5][8]

Reagents:

-

Cholesterol Reagent:

-

PIPES buffer (80 mmol/L, pH 6.8)

-

Cholesterol Esterase (≥ 200 U/L)

-

Cholesterol Oxidase (≥ 100 U/L)

-

Horseradish Peroxidase (≥ 1,000 U/L)

-

This compound (0.4 mmol/L)

-

4-Aminoantipyrine (4-AAP) (0.25 mmol/L)

-

Surfactants (e.g., Triton X-100)

-

-

Cholesterol Standard: A certified cholesterol standard solution.

-

Samples: Serum or plasma.

Procedure:

-

Label test tubes for blank, standard, controls, and patient samples.

-

Pipette 1.0 mL of the Cholesterol Reagent into each tube.

-

Add 10 µL of deionized water (for blank), cholesterol standard, control, or sample to the appropriate tubes.

-

Mix the contents of each tube thoroughly.

-

Incubate all tubes at 37°C for 5 minutes (or 10 minutes at 20-25°C).[5]

-

Set a spectrophotometer to a wavelength between 500-550 nm and zero the instrument using the blank.

-

Measure the absorbance of the standard, controls, and samples within 60 minutes.

-

Calculate the cholesterol concentration of the samples using the formula:

Cholesterol Concentration = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

Conclusion

The this compound principle, rooted in the Trinder reaction, offers a robust, sensitive, and versatile platform for the quantitative determination of a wide range of biologically significant analytes. The high water solubility and favorable spectrophotometric properties of the dye formed from this compound contribute to its widespread use in clinical diagnostics and research. By understanding the core principles, optimizing key reaction parameters, and adhering to standardized protocols, researchers can effectively leverage this compound-based assays for accurate and reliable measurements in various scientific and drug development applications.

References

- 1. ukessays.com [ukessays.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Trinder glucose activity test - Wikipedia [en.wikipedia.org]

- 5. betalab-eg.com [betalab-eg.com]

- 6. med.libretexts.org [med.libretexts.org]

- 7. toolkits.horiba-abx.com [toolkits.horiba-abx.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of uric acid on continuous-flow (AutoAnalyzer II and SMA) systems with a uricase/phenol/4-aminophenazone color test - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DAOS, Diamine Oxidase (DAO), and D-Amino Acid Oxidase (DAAO)

An Important Clarification on Terminology: The acronym "DAOS" can be ambiguous and may refer to different chemical and biological entities. This guide addresses the three most probable interpretations relevant to researchers, scientists, and drug development professionals:

-

This compound: A specific chromogenic reagent, N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt, used in various biochemical assays.

-

Diamine Oxidase (DAO): An enzyme critical for the metabolism of histamine and other polyamines, often implicated in histamine intolerance and allergic reactions.

-

D-Amino Acid Oxidase (DAAO): A flavoenzyme that metabolizes D-amino acids, with significant research interest in its role in neurotransmission and as a therapeutic target for neurological disorders such as schizophrenia.

This document will provide a detailed overview of the chemical structure, properties, experimental protocols, and relevant biological pathways for each of these entities.

Part 1: this compound (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt)

This compound is a highly water-soluble aniline derivative and a member of the "Trinder's reagents" class.[1] It is widely utilized in diagnostic and biochemical assays for the colorimetric determination of hydrogen peroxide (H₂O₂).[2]

Chemical Structure and Properties

The chemical structure of this compound features a sulfopropyl group that confers high water solubility, a significant advantage over older Trinder's reagents.[3] The methoxy groups on the aniline ring help to stabilize it during oxidative reactions.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 83777-30-4 | [4] |

| Molecular Formula | C₁₃H₂₀NNaO₆S | [1][4] |

| Molecular Weight | 341.36 g/mol | [4][5] |

| Appearance | White or off-white crystalline powder | [3] |

| Water Solubility | > 50 mg/mL | [3] |

| Optimal pH Range | 7.0–7.4 | [3] |

| Optimal Temperature | 25–37°C | [3] |

Mechanism of Action in Biochemical Assays

This compound is employed as a chromogenic substrate in enzyme-coupled reactions that produce hydrogen peroxide. In the presence of H₂O₂ and a peroxidase (e.g., horseradish peroxidase, HRP), this compound undergoes oxidative coupling with a coupler, most commonly 4-aminoantipyrine (4-AA), to form a stable purple or blue quinoneimine dye.[2][3] The intensity of the resulting color is directly proportional to the concentration of H₂O₂ and can be quantified spectrophotometrically at wavelengths between 550–600 nm.[3]

This principle allows for the indirect measurement of a wide range of analytes, including glucose, cholesterol, triglycerides, and the activity of various oxidases.[3]

Experimental Protocols

Synthesis of this compound: this compound is synthesized through the sulfonation of 3,5-dimethoxyaniline derivatives, which is then followed by ethylation and the formation of the sodium salt.[3] Purity is typically ensured using high-performance liquid chromatography (HPLC).[3]

General Protocol for a this compound-based Colorimetric Assay: This protocol provides a general workflow for measuring an analyte that produces H₂O₂.

-

Reagent Preparation:

-

Prepare a working solution containing this compound, 4-aminoantipyrine (4-AA), and horseradish peroxidase (HRP) in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.4).

-

Prepare standards of the analyte of interest with known concentrations.

-

Prepare the specific oxidase enzyme that will react with the analyte to produce H₂O₂.

-

-

Assay Procedure:

-

Pipette the sample and standards into separate wells of a 96-well microplate.

-

Add the specific oxidase enzyme to each well and incubate to allow for the production of H₂O₂.

-

Initiate the color reaction by adding the this compound/4-AA/HRP working solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time to allow for color development.

-

Measure the absorbance of the resulting dye at the appropriate wavelength (typically around 550-600 nm) using a microplate reader.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of the analyte in the samples by interpolating their absorbance values on the standard curve.

-

Visualization of the this compound Assay Principle

Caption: Principle of the this compound-based colorimetric assay.

Part 2: Diamine Oxidase (DAO)

Diamine oxidase (DAO), also known as histaminase, is a copper-containing enzyme that plays a crucial role in the metabolism of biogenic amines, most notably histamine.[6][7] It is primarily found in the small intestine, kidneys, and placenta.[6] DAO acts as a physiological barrier, degrading histamine from food sources in the gut to prevent its entry into systemic circulation.[6][8]

Biochemical Properties and Function

DAO catalyzes the oxidative deamination of histamine and other diamines like putrescine.[7] This reaction converts the substrate into its corresponding aldehyde, releasing ammonia and hydrogen peroxide as byproducts.[6][7]

Table 2: Properties of Diamine Oxidase (DAO)

| Property | Value | Reference |

| EC Number | 1.4.3.22 | [7] |

| Cofactor | Copper | [9] |

| Primary Substrates | Histamine, Putrescine, Cadaverine | [7] |

| Cellular Location | Extracellular | [6] |

| Primary Tissues | Small intestine, Kidneys, Placenta | [6] |

A deficiency in DAO activity can lead to an accumulation of histamine, resulting in a condition known as histamine intolerance, which can manifest with allergy-like symptoms.[7][10]

Experimental Protocols

Several methods exist to measure DAO activity, often available as commercial kits. These assays typically rely on the detection of one of the reaction products, most commonly hydrogen peroxide.

Protocol for a Fluorometric DAO Activity Assay:

This protocol is based on the principles of commercially available fluorometric assay kits.[4]

-

Sample Preparation:

-

For tissue or cell samples, homogenize in an appropriate assay buffer on ice.

-

Centrifuge the homogenate to pellet debris and collect the supernatant.

-

Serum or plasma samples can often be used directly.[11]

-

-

Reagent Preparation:

-

Prepare a working reaction mix containing a DAO substrate (e.g., putrescine or cadaverine), a peroxidase, and a fluorescent probe (e.g., a probe that fluoresces upon oxidation by H₂O₂).

-

Prepare H₂O₂ standards to create a standard curve for quantifying the amount of H₂O₂ produced.

-

-

Assay Procedure:

-

Add samples and standards to a black 96-well microplate.

-

Add the reaction mix to all wells.

-

Incubate the plate at a specified temperature (e.g., 25°C or room temperature).

-

Measure the fluorescence (e.g., λex = 535 nm / λem = 587 nm) at multiple time points (kinetic mode) or at a fixed endpoint.[4]

-

-

Data Analysis:

-

Calculate the rate of H₂O₂ production from the change in fluorescence over time.

-

Use the H₂O₂ standard curve to convert the fluorescence units into the amount of H₂O₂ produced.

-

DAO activity is typically expressed in units per liter (U/L) or Histamine Degrading Units per milliliter (HDU/mL).[12]

-

Visualization of the Histamine Degradation Pathway

Caption: Major pathways of histamine metabolism in the body.

Part 3: D-Amino Acid Oxidase (DAAO)

D-Amino Acid Oxidase (DAAO or DAO) is a flavoenzyme that contains a non-covalently bound FAD molecule.[13] It catalyzes the oxidative deamination of D-isomers of amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide.[13][14] DAAO has a crucial role in the central nervous system, where its primary substrate is D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[13][15]

Biochemical Properties and Relevance in Drug Development

By degrading D-serine, DAAO modulates NMDA receptor activity, which is critical for synaptic plasticity, learning, and memory.[16] Dysregulation of DAAO and altered D-serine levels have been implicated in the pathophysiology of schizophrenia.[13][15][17] Consequently, inhibitors of DAAO are being actively investigated as a potential therapeutic strategy for treating the cognitive and negative symptoms of schizophrenia.[1][15][16][18]

Table 3: Properties of D-Amino Acid Oxidase (DAAO)

| Property | Value | Reference |

| EC Number | 1.4.3.3 | [14] |

| Cofactor | FAD (Flavin Adenine Dinucleotide) | [13] |

| Primary Substrate (Brain) | D-serine | [15] |

| Other Substrates | Neutral D-amino acids (e.g., D-alanine, D-proline) | [14] |

| Cellular Location | Peroxisomes, Cytosol | [19] |

| Therapeutic Target For | Schizophrenia, Neuropathic Pain | [20] |

Experimental Protocols

A variety of assays are available to measure DAAO activity, including direct and coupled methods.[13][21]

Protocol for a Coupled DAAO Activity Assay (Ammonium Detection):

This method, adapted from published protocols, measures the ammonium produced by the DAAO reaction.[21]

-

Sample Preparation:

-

Prepare recombinant DAAO enzyme or use tissue/cell lysates prepared as described for the DAO assay.

-

-

Reagent Preparation:

-

Prepare a reaction mixture containing the D-amino acid substrate (e.g., D-serine), α-ketoglutarate, NADH, and L-glutamate dehydrogenase (GDH) in a suitable buffer (e.g., pyrophosphate buffer, pH 8.5).

-

-

Assay Procedure:

-

Transfer 1 mL of the reaction mixture to a quartz cuvette.

-

Record the baseline absorbance at 340 nm.

-

Initiate the reaction by adding the DAAO enzyme sample to the cuvette.

-

Monitor the decrease in absorbance at 340 nm over time. The consumption of NADH by GDH (which converts the ammonium produced by DAAO and α-ketoglutarate into glutamate) is directly proportional to the DAAO activity.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs₃₄₀/min).

-

Use the molar extinction coefficient of NADH to convert the rate of absorbance change into the rate of substrate conversion (DAAO activity).

-

Visualization of the DAAO Signaling Pathway in Schizophrenia

Caption: DAAO's role in modulating NMDA receptor signaling.

References

- 1. scientifica.uk.com [scientifica.uk.com]

- 2. seebeyondshop.com [seebeyondshop.com]

- 3. N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt (83777-30-4) for sale [vulcanchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. The Power of Diamine Oxidase: Understanding Its Role in Histamine Metabolism - Creative Enzymes [creative-enzymes.com]

- 7. Diamine oxidase - Wikipedia [en.wikipedia.org]

- 8. Lymphatic diamine oxidase secretion stimulated by fat absorption is linked with histamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. seebeyondshop.com [seebeyondshop.com]

- 10. Diamine Oxidase: Do Supplements Help Histamine Intolerance? [webmd.com]

- 11. Diamine Oxidase (DAO) Activity Assay Kit - Elabscience® [elabscience.com]

- 12. Testing for Diamine Oxidase Levels: What You Need to Know - Creative Enzymes [creative-enzymes.com]

- 13. frontiersin.org [frontiersin.org]

- 14. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 15. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]

- 17. Assays of D-Amino Acid Oxidase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 21. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of DAOS in Hydrogen Peroxide Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, application, and quantitative aspects of using N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (DAOS) for the detection of hydrogen peroxide (H₂O₂). This compound is a highly water-soluble aniline derivative and a member of the Trinder's reagents, widely employed in diagnostic and biochemical assays for its sensitivity and stability.

Core Mechanism of Action

The detection of hydrogen peroxide using this compound is based on a peroxidase-catalyzed oxidative coupling reaction. The process can be broken down into two primary stages:

-

Generation of Hydrogen Peroxide: In many biological assays, H₂O₂ is produced as a byproduct of an enzymatic reaction catalyzed by an oxidase. For example, diamine oxidase (DAO) catalyzes the oxidative deamination of primary amines to produce an aldehyde, ammonia, and hydrogen peroxide.[1]

-

Colorimetric Detection: The generated H₂O₂ is then used to drive a color-forming reaction. In the presence of a peroxidase, most commonly horseradish peroxidase (HRP), H₂O₂ oxidizes this compound. This oxidized this compound molecule then couples with a chromogenic agent, typically 4-aminoantipyrine (4-AA), to form a stable, colored quinone-imine dye.[2][3] The intensity of the resulting color is directly proportional to the concentration of H₂O₂ in the sample and can be quantified spectrophotometrically.[2]

The overall reaction is as follows: this compound + 4-AA + H₂O₂ --(Peroxidase)--> Quinone-imine dye + H₂O[2]

Signaling Pathway and Reaction Mechanism

The chemical transformations involved in the detection of hydrogen peroxide using this compound and 4-aminoantipyrine are visualized in the following signaling pathway diagram.

Caption: Reaction mechanism for H₂O₂ detection using this compound.

Quantitative Data Summary

The performance of the this compound-based hydrogen peroxide assay is characterized by several key parameters. The following tables summarize the critical quantitative data for this method.

| Parameter | Value | Reference |

| Molar Extinction Coefficient (ε) | ~30,000 M⁻¹cm⁻¹ | [2] |

| Maximum Absorbance (λmax) | 550 - 600 nm (specifically ~595 nm) | [2] |

| Limit of Detection (LOD) | As low as 0.1 µM | [2] |

Table 1: Performance Characteristics of the this compound Assay for H₂O₂ Detection.

| Parameter | Optimal Condition | Reference |

| pH | 6.5 - 7.0 | [4] |

| Temperature | 20°C - 45°C (commonly 37°C) | [5] |

| Reaction Time | 10 - 30 minutes | [5] |

Table 2: Optimized Reaction Conditions for Trinder-type Assays.

Experimental Protocols

This section provides a detailed methodology for a typical spectrophotometric assay for hydrogen peroxide detection using this compound.

Reagent Preparation

-

Phosphate Buffer (100 mM, pH 7.0): Prepare a 100 mM solution of sodium phosphate buffer and adjust the pH to 7.0.

-

This compound Solution (10 mM): Dissolve an appropriate amount of this compound powder in the phosphate buffer to a final concentration of 10 mM. Protect from light.

-

4-Aminoantipyrine (4-AA) Solution (10 mM): Dissolve an appropriate amount of 4-AA powder in the phosphate buffer to a final concentration of 10 mM.

-

Horseradish Peroxidase (HRP) Solution (100 U/mL): Prepare a stock solution of HRP at a concentration of 100 units per milliliter in the phosphate buffer. Store on ice.

-

Working Reagent: Prepare a fresh working reagent by mixing the this compound solution, 4-AA solution, and HRP solution in the phosphate buffer. The final concentrations in the assay will vary based on optimization, but a starting point could be 0.5 mM this compound, 0.5 mM 4-AA, and 1 U/mL HRP.

-

Hydrogen Peroxide Standards: Prepare a series of H₂O₂ standards by diluting a stock solution of known concentration in the phosphate buffer.

Assay Procedure

-

Sample Preparation: Prepare the samples to be analyzed. If the samples are from a biological matrix, appropriate dilutions in the phosphate buffer may be necessary.

-

Reaction Setup: In a 96-well microplate, add a specific volume of each standard or sample to individual wells.

-

Initiate Reaction: Add the working reagent to each well to start the reaction.

-

Incubation: Incubate the microplate at 37°C for 15-30 minutes, protected from light.

-

Measurement: Measure the absorbance of each well at the wavelength of maximum absorbance for the quinone-imine dye (approximately 595 nm) using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank (a well with no hydrogen peroxide) from the absorbance of the standards and samples. Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the hydrogen peroxide concentration in the samples.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a this compound-based hydrogen peroxide assay.

Caption: Standard workflow for a this compound-based H₂O₂ assay.

Conclusion

The this compound-based colorimetric assay provides a robust, sensitive, and reliable method for the quantification of hydrogen peroxide in various biological and chemical systems. Its high water solubility, stability, and the high molar extinction coefficient of the resulting dye make it a superior choice compared to other Trinder's reagents.[3] By understanding the core mechanism and optimizing the experimental conditions as outlined in this guide, researchers can effectively implement this technique for accurate and reproducible results in their studies.

References

- 1. Trinder Reagent MADB | CAS 209518-16-1 Dojindo [dojindo.com]

- 2. New water-soluble hydrogen donors for the enzymatic photometric determination of hydrogen peroxide. II. N-ethyl-N-(2-hydroxy-3-sulfopropyl)aniline derivatives. | Semantic Scholar [semanticscholar.org]

- 3. chemimpex.com [chemimpex.com]

- 4. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 5. US4321397A - 4-Aminoantipyrine dye for the analytic determination of hydrogen peroxide - Google Patents [patents.google.com]

An In-depth Technical Guide to Trinder's Reagents: Focus on DAOS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trinder's reagents are a class of water-soluble aniline derivatives that serve as chromogenic hydrogen donors in enzymatic assays.[1] They are pivotal in the colorimetric determination of various analytes, most notably in clinical diagnostics. The foundational principle of their application lies in the Trinder reaction, an oxidative coupling reaction that produces a stable, colored quinoneimine dye.[2] The intensity of the resulting color is directly proportional to the concentration of the analyte of interest, allowing for quantitative measurement via spectrophotometry.

Among the "new" generation of Trinder's reagents, N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (DAOS) has gained prominence due to its advantageous properties. This compound is a white, solid powder characterized by high water solubility and stability.[1] Assays employing this compound are noted for their high sensitivity and the stability of the colored product.[3] This guide provides a comprehensive technical overview of Trinder's reagents, with a specific focus on the properties, applications, and experimental protocols related to this compound.

Core Principles: The Trinder Reaction

The utility of this compound and other Trinder's reagents is centered around the Trinder reaction. This reaction typically involves a two-step enzymatic cascade:

-

Analyte-Specific Oxidation: An oxidase enzyme specific to the target analyte catalyzes its oxidation, producing hydrogen peroxide (H₂O₂) as a byproduct. For example, glucose oxidase catalyzes the oxidation of glucose to gluconic acid and H₂O₂.

-

Colorimetric Detection: In the presence of a peroxidase, typically horseradish peroxidase (HRP), the H₂O₂ generated in the first step oxidatively couples the Trinder's reagent (e.g., this compound) with 4-aminoantipyrine (4-AAP). This reaction forms a colored quinoneimine dye.

The concentration of the analyte is then determined by measuring the absorbance of the solution at the wavelength of maximum absorbance (λmax) of the specific quinoneimine dye produced.

Quantitative Data on Trinder's Reagents

The selection of a Trinder's reagent for a specific assay depends on several factors, including its molar absorptivity, the λmax of the resulting chromophore, and the detection limit for the analyte of interest. The following table summarizes key quantitative data for this compound and provides a comparison with other commonly used Trinder's reagents.

| Reagent | Analyte | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | λmax (nm) | Detection Limit |

| This compound | Cholesterol | Not explicitly found, but sensitivity is 0.070 A/mmol/L[4] | ~593 (for F-DAOS)[4] | 0.03 mmol/L[4] |

| Trinder's Reagent (general) | Glucose-6-Phosphate | 5700[5] | 505[5] | Not specified |

| Trinder's Reagent (Phenol) | Glucose | Not specified | 505 - 540[2] | Not specified |

| This compound | Glucose | Not specified | Not specified | 9.2 x 10⁻⁴ mol/L[4] |

| This compound | Triglycerides | Not specified | Not specified | Not specified |

| Hthis compound | General | High Molar Absorbance[6] | Not specified | Not specified |

| TOOS | General | High Molar Absorbance[3] | Not specified | Not specified |

| MADB | General | Not specified | ~630[3] | Not specified |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of assays using Trinder's reagents. Below are representative protocols for the determination of key clinical analytes using this compound.

Cholesterol Assay

This protocol is adapted from a method for the enzymatic determination of total cholesterol in human serum.[4]

1. Reagent Preparation:

-

Phosphate Buffer: 0.1 M, pH 7.0.

-

This compound Solution: Prepare a stock solution of this compound in deionized water. The optimal concentration should be determined empirically, but a starting point of 1-2 mmol/L is suggested.

-

4-Aminoantipyrine (4-AAP) Solution: Prepare a stock solution of 4-AAP in deionized water (e.g., 5 mmol/L).

-

Cholesterol Esterase (CHE) and Cholesterol Oxidase (CHOD) Solution: Prepare a solution containing both enzymes in the phosphate buffer. The activity of these enzymes is a critical variable and should be optimized.[4]

-

Horseradish Peroxidase (HRP) Solution: Prepare a solution of HRP in the phosphate buffer (e.g., 10 U/mL).

-

Working Reagent: Combine the this compound, 4-AAP, CHE, CHOD, and HRP solutions in the phosphate buffer. The final concentrations of each component should be optimized for the specific application.

2. Assay Procedure:

-

Pipette a small volume of the sample (e.g., 5 µL of serum) into a cuvette or microplate well.

-

Add a defined volume of the working reagent (e.g., 200 µL).

-

Mix and incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10 minutes) to allow for the enzymatic reactions to proceed to completion.

-

Measure the absorbance of the resulting solution at the λmax of the this compound-4-AAP chromophore.

-

Calculate the cholesterol concentration by comparing the absorbance of the sample to that of a known cholesterol standard.

Triglyceride Assay

This protocol is based on a Trinder-type colorimetric reaction for the determination of triglycerides.

1. Reagent Preparation:

-

Buffer: A suitable buffer such as PBS or Tris-HCl, pH around 7.0.

-

Lipase Solution: To hydrolyze triglycerides into glycerol and free fatty acids.

-

Glycerol Kinase (GK) and Glycerol-3-Phosphate Oxidase (GPO) Solution: For the conversion of glycerol to H₂O₂.

-

ATP Solution: Required for the glycerol kinase reaction.

-

This compound/4-AAP/HRP Working Solution: A combined reagent containing this compound, 4-AAP, and HRP in the buffer.

2. Assay Procedure:

-

Add the sample (e.g., serum) to a reaction vessel.

-

Add the lipase solution and incubate to ensure complete hydrolysis of triglycerides.

-

Add the GK, GPO, and ATP solutions to initiate the conversion of glycerol and subsequent production of H₂O₂.

-

Add the this compound/4-AAP/HRP working solution to generate the colored product.

-

Incubate for a set time at a controlled temperature (e.g., 37°C for 5 minutes).

-

Measure the absorbance at the appropriate wavelength.

-

Determine the triglyceride concentration by comparison with a standard curve.

High-Density Lipoprotein (HDL) Cholesterol Assay

This protocol describes a direct method for HDL cholesterol measurement, where other lipoproteins are masked.

1. Reagent Preparation:

-

Reagent 1 (Masking Reagent): Contains a buffer (pH 7.0), anti-human β-lipoprotein antibodies, and a detergent. This reagent selectively binds to LDL, VLDL, and chylomicrons.

-

Reagent 2 (Enzymatic Reagent): Contains a buffer (pH 7.0), cholesterol esterase, cholesterol oxidase, a Trinder's reagent (such as F-DAOS), 4-AAP, and peroxidase.[4]

2. Assay Procedure:

-

Mix the sample (serum or plasma) with Reagent 1.

-

Incubate to allow the formation of antigen-antibody complexes with non-HDL lipoproteins.

-

Add Reagent 2. The enzymatic reactions will only proceed with the unmasked HDL cholesterol.

-

Incubate for a specified time and temperature (e.g., 5 minutes at 37°C).[4]

-

Measure the absorbance of the colored product at the λmax (e.g., 593 nm for F-DAOS).[4]

-

Calculate the HDL cholesterol concentration based on a calibrator.

Visualizing Reaction Mechanisms and Workflows

Trinder Reaction Signaling Pathway

Caption: General mechanism of the Trinder reaction using this compound.

Experimental Workflow for a this compound-Based Assay

Caption: A typical experimental workflow for an enzymatic assay using this compound.

Conclusion

This compound and other new Trinder's reagents represent a significant advancement in the field of colorimetric enzymatic assays. Their high water solubility, stability, and the high molar absorptivity of the resulting chromophores contribute to the development of sensitive, robust, and reliable diagnostic tests. This technical guide provides a foundational understanding of the principles and applications of this compound, along with practical experimental protocols. For researchers and professionals in drug development and clinical diagnostics, a thorough understanding of these reagents and their reaction mechanisms is essential for assay development, optimization, and troubleshooting. The continued development of novel Trinder's reagents with improved properties will undoubtedly further enhance the capabilities of enzymatic assays in various scientific disciplines.

References

- 1. The mysterious member of those testing projects, the new Trinder's reagent this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. Trinder glucose activity test - Wikipedia [en.wikipedia.org]

- 3. The New Trinderâs reagent this compound detection road and "stumbling block" [vacutaineradditives.com]

- 4. researchgate.net [researchgate.net]

- 5. Homogeneous trinder-coupled assay for the determination of glucose-6-phosphatase activity in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How to Detect Total Cholesterol in Serum by Hthis compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

The Role of DAOS in Modern Biochemical Analysis: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline (DAOS), a highly water-soluble aniline derivative and Trinder's reagent. This document details the reagent's core applications in biochemistry, provides structured quantitative data, and outlines detailed experimental protocols, complete with mandatory visualizations of key processes.

The this compound reagent has emerged as a pivotal tool in diagnostic and biochemical testing due to its high water solubility and stability.[1][2] Its primary function lies in the sensitive colorimetric detection of hydrogen peroxide (H₂O₂), a common byproduct of various enzymatic reactions. This property allows for the indirect quantification of a wide array of analytes, making it a versatile reagent in clinical chemistry and biomedical research.

Core Mechanism of Action

This compound operates on the principle of a peroxidase-mediated oxidative coupling reaction. In the presence of hydrogen peroxide and a peroxidase enzyme, typically horseradish peroxidase (HRP), this compound couples with a phenolic or anilinic compound, most commonly 4-aminoantipyrine (4-AA). This reaction results in the formation of a stable, water-soluble quinone-imine dye. The intensity of the resulting color, which exhibits a strong absorbance in the 550–600 nm range, is directly proportional to the concentration of hydrogen peroxide, enabling quantitative analysis.[3]

Key Applications in Biochemical Assays

The versatility of the this compound reagent is demonstrated in its application across a range of biochemical assays for crucial analytes:

-

Glucose Monitoring: In glucose assays, the enzyme glucose oxidase (GOD) catalyzes the oxidation of glucose, producing gluconic acid and hydrogen peroxide. The H₂O₂ generated is then quantified using the this compound/4-AA/HRP system, providing a measure of the glucose concentration in the sample.[2]

-

Cholesterol and Triglyceride Detection: Similar enzymatic cascades are employed for cholesterol and triglyceride quantification. Cholesterol esterase and cholesterol oxidase, or lipoprotein lipase and glycerol kinase/glycerol-3-phosphate oxidase, respectively, produce H₂O₂ in proportion to the analyte concentration, which is then measured using this compound.[2]

-

Lipoprotein Analysis: this compound is also utilized in the determination of high-density lipoprotein (HDL) and low-density lipoprotein (LDL) concentrations. These assays often involve selective precipitation or enzymatic suppression of other lipoprotein fractions, followed by the enzymatic measurement of cholesterol in the target lipoprotein, again relying on the this compound-based detection of H₂O₂.[2]

-

Immunoassays (ELISA): In Enzyme-Linked Immunosorbent Assays (ELISA), HRP is a common enzyme conjugate. When a substrate that produces hydrogen peroxide is used, this compound can serve as a chromogenic substrate to generate a colored product, allowing for the quantification of the antigen or antibody of interest.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the use of the this compound reagent in biochemical assays. This data is essential for assay optimization and validation.

| Parameter | Value | Notes |

| Chemical Properties | ||

| CAS Number | 83777-30-4 | [2][3] |

| Molecular Formula | C₁₃H₂₀NNaO₆S | [3] |

| Molecular Weight | 341.35 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Water Solubility | >50 mg/mL | [3] |

| Reaction & Detection Properties | ||

| Optimal pH | Mildly acidic to neutral (e.g., 5.0-7.0) | The optimal pH can vary depending on the specific enzymes used in the preceding reactions. Peroxidase activity is generally optimal in this range. |

| Wavelength of Max. Absorbance (λmax) | 550 - 600 nm | For the quinone-imine dye formed with 4-AA. |

| Molar Absorptivity (ε) | Data not available in the searched sources | This value is crucial for calculating the concentration of the product from absorbance measurements. |

| Performance in Specific Assays | ||

| Cholesterol Assay Detection Limit | 0.03 mmol/L | [1] |

| Cholesterol Assay Quantification Limit | 0.09 mmol/L | [1] |

| Glucose Assay Detection Limit | 0.63 mM | [4] |

| Stability | ||

| Storage Conditions | 0–5°C, protected from light and moisture | [3] |

| Shelf Life | Up to three years under recommended storage | [3] |

Experimental Protocols

General Protocol for a Peroxidase-Coupled Quantitative Assay (e.g., Glucose)

This protocol outlines the general steps for quantifying an analyte that produces hydrogen peroxide through an enzymatic reaction, using this compound as the chromogenic reagent.

-

Reagent Preparation:

-

Analyte-Specific Enzyme Solution: Prepare a solution of the enzyme that specifically reacts with the target analyte to produce H₂O₂ (e.g., Glucose Oxidase for glucose). The concentration and buffer conditions should be optimized for the specific enzyme.

-

Chromogenic Reagent Mix: Prepare a working solution containing this compound, 4-aminoantipyrine (4-AA), and horseradish peroxidase (HRP) in a suitable buffer (e.g., phosphate buffer, pH 6.0-7.0). Typical concentrations might be in the range of 0.1-1.0 mM for this compound and 4-AA, and 1-10 U/mL for HRP. This solution should be protected from light.

-

Standard Solutions: Prepare a series of standard solutions of the analyte with known concentrations to generate a calibration curve.

-

Sample Preparation: Dilute the biological samples (e.g., serum, plasma) as necessary with the assay buffer to bring the analyte concentration within the linear range of the assay.

-

-

Assay Procedure:

-

Pipette a specific volume of the standard solutions and prepared samples into separate wells of a microplate.

-

Add the analyte-specific enzyme solution to each well and incubate for a sufficient time to allow the enzymatic reaction to go to completion and produce H₂O₂. Incubation time and temperature will depend on the specific enzyme used.

-

Following the initial incubation, add the chromogenic reagent mix to each well.

-

Incubate the microplate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 10-30 minutes), allowing for the color development reaction to occur. This incubation should be done in the dark to prevent photodegradation of the reagents.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at the wavelength of maximum absorbance for the quinone-imine dye (typically between 550 and 600 nm) using a microplate reader.

-

Generate a standard curve by plotting the absorbance values of the standard solutions against their known concentrations.

-

Determine the concentration of the analyte in the samples by interpolating their absorbance values on the standard curve.

-

Detailed Protocol for a Sandwich ELISA using a this compound-based Substrate

This protocol describes a sandwich ELISA where the detection is based on an HRP-conjugated secondary antibody and a chromogenic substrate system that produces H₂O₂, which is then detected by this compound.

-

Plate Coating:

-

Dilute the capture antibody to its optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

-

Add 100 µL of the diluted capture antibody to each well of a high-protein-binding 96-well microplate.

-

Incubate the plate overnight at 4°C.

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

-

Blocking:

-

Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well to block any unoccupied binding sites on the plate surface.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with the wash buffer.

-

-

Sample and Standard Incubation:

-

Prepare serial dilutions of the standard antigen in the assay diluent.

-

Add 100 µL of the standards and samples to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

Wash the plate three times with the wash buffer.

-

-

Detection Antibody Incubation:

-

Dilute the biotinylated detection antibody to its optimal concentration in the assay diluent.

-

Add 100 µL of the diluted detection antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate three times with the wash buffer.

-

-

Enzyme Conjugate Incubation:

-

Dilute an HRP-conjugated streptavidin to its optimal concentration in the assay diluent.

-

Add 100 µL of the diluted HRP-streptavidin conjugate to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate five times with the wash buffer.

-

-

Substrate Reaction and Signal Detection:

-

Prepare the this compound-based chromogenic substrate solution immediately before use. This will typically contain a substrate for HRP that produces H₂O₂ (e.g., glucose and glucose oxidase), this compound, and 4-AA.

-

Add 100 µL of the substrate solution to each well.

-

Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.

-

Stop the reaction by adding 50 µL of a stop solution (e.g., a weak acid).

-

Read the absorbance at the appropriate wavelength (550-600 nm) using a microplate reader.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance values versus the concentration of the standards.

-

Calculate the concentration of the antigen in the samples from the standard curve.

-

Visualizing Biochemical Pathways and Workflows

To further elucidate the processes involving the this compound reagent, the following diagrams have been generated using Graphviz (DOT language). These visualizations adhere to strict formatting and color contrast rules for clarity and accessibility.

Caption: Signaling pathway of a peroxidase-coupled assay using this compound.

Caption: Experimental workflow for a Sandwich ELISA with this compound-based detection.

Conclusion

The this compound reagent is a robust and reliable tool for a multitude of biochemical assays. Its high water solubility, stability, and the strong absorbance of its final colored product contribute to its widespread use in both research and clinical diagnostics. The provided data and protocols offer a solid foundation for the implementation and optimization of this compound-based assays. Future research may focus on the development of novel applications and the further enhancement of assay sensitivity and specificity.

References

Technical Guide: Molar Absorptivity and Extinction Coefficient of DAOS in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline (DAOS) in quantitative biochemical assays. While the intrinsic molar absorptivity of this compound itself is not the parameter of interest for these applications, this guide focuses on the critical physicochemical properties of the chromophore formed during its use as a Trinder's reagent.

This compound is a highly water-soluble aniline derivative that serves as a chromogenic substrate in enzymatic assays that produce hydrogen peroxide (H₂O₂). The core principle of its utility lies in the Trinder reaction, where in the presence of peroxidase, this compound undergoes oxidative coupling with a compound like 4-aminoantipyrine (4-AA) to form a stable, colored quinoneimine dye. The intensity of this color, measured spectrophotometrically, is directly proportional to the initial concentration of H₂O₂.

Data Presentation: Physicochemical Properties

The molar absorptivity of the final colored product in a this compound-based assay is a critical parameter for converting absorbance units to concentration. It is important to note that this value is highly dependent on the specific coupling agent used (e.g., 4-aminoantipyrine), the pH of the reaction medium, and the wavelength of maximum absorbance (λmax) of the resulting dye. While a definitive molar absorptivity for the this compound-4-AA adduct is not consistently reported across the literature, values for similar Trinder reaction products provide a valuable reference.

| Property | Value | Notes |

| Chemical Name | N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt | - |

| CAS Number | 83777-30-4 | - |

| Molecular Formula | C₁₃H₂₀NNaO₆S | - |

| Molecular Weight | 341.36 g/mol | - |

| Typical λmax of Dye | ~550 - 600 nm | The exact wavelength depends on the coupling agent and reaction conditions. |

| Molar Absorptivity (ε) | Varies; a representative value for a similar quinoneimine dye is approximately 5,700 M⁻¹cm⁻¹ at 505 nm. Another example shows a value of 1.72 x 10⁴ L·mol⁻¹·cm⁻¹ at 550 nm. | This value must be determined empirically for the specific assay conditions or a well-characterized standard curve must be used. |

Experimental Protocols: Spectrophotometric Determination of H₂O₂

The following is a generalized protocol for the determination of an analyte that can be enzymatically oxidized to produce hydrogen peroxide, using this compound as the chromogenic substrate. This protocol should be optimized for specific applications.

1. Reagent Preparation:

-

Phosphate Buffer (e.g., 100 mM, pH 7.0): Prepare a stock solution of 100 mM sodium phosphate buffer and adjust the pH to 7.0.

-

This compound Solution (e.g., 10 mM): Dissolve the appropriate amount of this compound in the phosphate buffer. Protect from light.

-

4-Aminoantipyrine (4-AA) Solution (e.g., 10 mM): Dissolve the appropriate amount of 4-AA in the phosphate buffer. Protect from light.

-

Horseradish Peroxidase (HRP) Solution (e.g., 10 U/mL): Dissolve HRP in the phosphate buffer. Prepare fresh daily and keep on ice.

-

Analyte-Specific Oxidase: Prepare the specific oxidase for the analyte of interest (e.g., glucose oxidase for glucose determination) in the phosphate buffer according to the manufacturer's instructions.

-

Hydrogen Peroxide Standard Solutions: Prepare a series of H₂O₂ standards of known concentrations in the phosphate buffer to generate a standard curve.

2. Assay Procedure:

-

Reaction Mixture Preparation: In a microplate well or a cuvette, combine the phosphate buffer, this compound solution, 4-AA solution, and HRP solution.

-

Sample/Standard Addition: Add a known volume of the sample or H₂O₂ standard to the reaction mixture.

-

Initiation of Enzymatic Reaction: Add the analyte-specific oxidase to initiate the production of H₂O₂.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes) to allow for color development. The incubation time should be optimized to ensure the reaction goes to completion or is measured within the linear phase.

-

Spectrophotometric Measurement: Measure the absorbance of the resulting quinoneimine dye at its λmax (typically between 550-600 nm) using a spectrophotometer or microplate reader.

-

Quantification: Determine the concentration of H₂O₂ in the sample by comparing its absorbance to the standard curve generated from the H₂O₂ standards.

Mandatory Visualization

Caption: Experimental workflow for quantitative analysis using this compound.

Caption: Signaling pathway leading to H₂O₂ production and its detection by this compound.

In-Depth Technical Guide: Water Solubility of DAOS Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (DAOS sodium salt), is a highly water-soluble aniline derivative widely utilized as a chromogenic reagent in diagnostic and biochemical assays.[1] As a member of the Trinder reagents, this compound sodium salt is instrumental in the enzymatic determination of various analytes, most notably in colorimetric assays for glucose, cholesterol, and triglycerides. Its high solubility in aqueous solutions is a critical property that ensures its effective participation in these enzymatic reactions, which are fundamental to many clinical diagnostic tests.[1] This guide provides a comprehensive overview of the water solubility of this compound sodium salt, including quantitative data, detailed experimental protocols for solubility determination, and a description of its application in key biochemical signaling pathways.

Physicochemical Properties and Water Solubility

This compound sodium salt typically appears as a white to off-white crystalline powder. Its molecular structure, featuring a sulfopropyl group, significantly enhances its solubility in water, a crucial characteristic for its application in aqueous biochemical assays.[1]

Quantitative Solubility Data

The water solubility of this compound sodium salt is a key parameter for its use in solution-based assays. The available data indicates a high degree of solubility in water.

| Parameter | Value | Reference |

| Water Solubility | >50 mg/mL | [1] |

Note: This value is reported at standard laboratory conditions. The solubility may be influenced by temperature and pH.

Experimental Protocol for Determining Water Solubility

Materials

-

This compound sodium salt (high purity)

-

Deionized or distilled water

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

pH meter

-

Spectrophotometer or HPLC system for concentration analysis

-

Syringe filters (e.g., 0.22 µm pore size)

Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound sodium salt and add it to a known volume of deionized water in a sealed container (e.g., a glass vial or flask). The exact amount will depend on the expected solubility and the volume of the solvent.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). This allows for the maximum amount of solute to dissolve.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved particles. This step is crucial to prevent overestimation of the solubility.

-

-

Concentration Analysis:

-

Dilute the filtered, saturated solution with a known volume of deionized water to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of this compound sodium salt in the diluted solution using a validated analytical technique such as UV-Vis spectrophotometry (at the wavelength of maximum absorbance for this compound) or High-Performance Liquid Chromatography (HPLC).

-

Prepare a calibration curve using standard solutions of known this compound sodium salt concentrations to accurately quantify the concentration in the test sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound sodium salt water solubility.

Application in Biochemical Signaling Pathways (Trinder Reactions)

This compound sodium salt is a key component in a class of enzymatic assays known as Trinder reactions. These assays are used to quantify the concentration of various analytes by measuring the hydrogen peroxide (H₂O₂) produced in a preceding enzymatic reaction. The high water solubility of this compound ensures it is readily available for the color-forming reaction.

The general principle of the Trinder reaction involving this compound is as follows:

-

An oxidase enzyme catalyzes the oxidation of a specific substrate, producing H₂O₂ as a byproduct.

-

In the presence of peroxidase, the newly formed H₂O₂ oxidatively couples this compound with another chromogenic reagent, typically 4-aminoantipyrine (4-AAP).

-

This coupling reaction forms a stable, colored quinoneimine dye.

-

The intensity of the color, which is proportional to the concentration of the initial analyte, is measured spectrophotometrically.

Glucose Assay

In the enzymatic determination of glucose, glucose oxidase catalyzes the oxidation of glucose to gluconic acid and H₂O₂. The H₂O₂ then reacts with this compound and 4-AAP in the presence of peroxidase to produce a colored product.[2]

Cholesterol Assay

For the determination of total cholesterol, cholesterol esterase first hydrolyzes cholesterol esters to free cholesterol. Cholesterol oxidase then oxidizes the free cholesterol, producing H₂O₂. This H₂O₂ is subsequently used in the Trinder reaction with this compound and 4-AAP.[3]

Triglyceride Assay

The enzymatic assay for triglycerides involves the initial hydrolysis of triglycerides into glycerol and free fatty acids by lipase. The glycerol is then phosphorylated and subsequently oxidized to produce H₂O₂. The H₂O₂ then drives the color-forming reaction with this compound and 4-AAP.[4]

Conclusion

This compound sodium salt exhibits excellent water solubility, a property that is fundamental to its widespread use in clinical diagnostics and biochemical research. Its role as a chromogenic substrate in Trinder reactions allows for the sensitive and specific quantification of a variety of biologically important analytes. The experimental protocol outlined in this guide provides a robust framework for the determination of its aqueous solubility, while the signaling pathway diagrams illustrate its mechanism of action in key enzymatic assays. For researchers and professionals in drug development and diagnostics, a thorough understanding of the solubility characteristics and reaction mechanisms of this compound sodium salt is essential for the development and optimization of reliable and accurate analytical methods.

References

The Analytical Edge: A Technical Guide to DAOS and Other Chromogenic Substrates

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biochemical and clinical assays, the precise quantification of enzymatic activity and analyte concentration is paramount. Chromogenic substrates, which generate a colored product upon enzymatic reaction, are fundamental tools in this pursuit. Among these, N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (DAOS), a highly sensitive Trinder's reagent, has emerged as a powerful tool, particularly for the detection of hydrogen peroxide (H₂O₂). This guide provides an in-depth technical comparison of this compound with other widely used chromogenic substrates, namely 3,3',5,5'-Tetramethylbenzidine (TMB), o-Phenylenediamine dihydrochloride (OPD), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). We will delve into their mechanisms of action, present quantitative data for comparative analysis, and provide detailed experimental protocols to aid in assay development and optimization.

Core Principles of Chromogenic Detection

Chromogenic assays are predicated on the enzymatic conversion of a colorless substrate into a colored product. The intensity of the color, which is directly proportional to the amount of product formed, can be quantified spectrophotometrically. This principle is widely applied in various assay formats, most notably in Enzyme-Linked Immunosorbent Assays (ELISAs), where an enzyme, commonly horseradish peroxidase (HRP), is conjugated to an antibody to detect a target antigen.

The majority of the chromogenic substrates discussed herein are oxidized by HRP in the presence of hydrogen peroxide. The general reaction scheme is as follows:

H₂O₂ + Substrate (reduced, colorless) --(HRP)--> H₂O + Substrate (oxidized, colored)

The choice of chromogenic substrate is critical and depends on the specific requirements of the assay, including desired sensitivity, kinetic properties, and stability.

This compound: A Highly Sensitive Trinder's Reagent

This compound belongs to a class of compounds known as Trinder's reagents, which are used for the colorimetric determination of hydrogen peroxide. The reaction mechanism involves the oxidative coupling of this compound with a second compound, typically 4-aminoantipyrine (4-AAP), in the presence of H₂O₂ and a peroxidase. This reaction produces a stable, colored quinone-imine dye.

Mechanism of Action

The enzymatic reaction catalyzed by horseradish peroxidase (HRP) involves a multi-step process. First, HRP reacts with hydrogen peroxide to form a highly reactive intermediate enzyme complex (Compound I). This complex then oxidizes the substrate molecules in two successive one-electron transfer steps, returning the enzyme to its native state.

In the case of this compound, the reaction proceeds as follows:

-

HRP Activation: HRP reacts with H₂O₂ to form the activated HRP-H₂O₂ complex.

-

Oxidative Coupling: The activated HRP complex facilitates the oxidative coupling of this compound and 4-AAP, forming a purple-colored quinone-imine dye.

dot

Caption: Oxidative coupling of this compound and 4-AAP catalyzed by HRP.

A Comparative Analysis of Chromogenic Substrates

The selection of an appropriate chromogenic substrate is a critical step in assay design. The following sections provide a detailed comparison of this compound with TMB, OPD, and ABTS, focusing on their key performance characteristics.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound, TMB, OPD, and ABTS. It is important to note that these values can be influenced by experimental conditions such as pH, temperature, and buffer composition.

| Parameter | This compound | TMB | OPD | ABTS |

| Wavelength (λmax) | ~593 nm[1] | 652 nm (blue), 450 nm (yellow, after stopping)[2][3][4][5][6] | 492 nm (after stopping)[7][8] | 405-420 nm, 650 nm, 734 nm[2][9][10][11] |

| Molar Extinction Coefficient (ε) | ~17,000 M⁻¹cm⁻¹[1] | 39,000 M⁻¹cm⁻¹ (at 652 nm)[2][4][5][6], 59,000 M⁻¹cm⁻¹ (at 450 nm)[2][3][4][5] | ~16,700 M⁻¹cm⁻¹ (at 417 nm)[6] | ~36,000 M⁻¹cm⁻¹ (at 420 nm)[6][9][10] |

| Relative Sensitivity | High | Very High[6] | Moderate | Low to Moderate[2] |

| Color of Product | Purple/Blue | Blue (kinetic), Yellow (stopped) | Yellow-Orange | Green/Blue-Green |

| Carcinogenicity | Not classified as carcinogenic | Non-carcinogenic | Potentially carcinogenic | Non-carcinogenic |

| Stability of Reagent | Good[12] | Moderate (light-sensitive) | Moderate (light and air sensitive) | Good |

| Stability of Product | Good | Good | Good (after stopping) | Good |

Qualitative Comparison

-

This compound: Offers high sensitivity and a distinct colorimetric signal in the higher visible range, which can minimize interference from biological samples. Its good water solubility and stability make it a reliable choice for various automated and manual assays.[12]

-

TMB: Generally considered the most sensitive chromogenic substrate for HRP, providing a strong signal.[6] The ability to read kinetically in the blue range or as an endpoint in the yellow range offers flexibility. However, it is sensitive to light, requiring careful handling.

-

OPD: A traditionally used substrate with moderate sensitivity. Its use has declined due to its potential carcinogenicity.

-

ABTS: Produces a soluble green end product and is less sensitive than TMB and OPD.[2] Its slower reaction kinetics can be advantageous in assays with high background noise.

Experimental Protocols

The following sections provide detailed methodologies for using this compound, TMB, OPD, and ABTS in a typical 96-well plate format for the detection of hydrogen peroxide, often as part of an ELISA.

This compound Assay Protocol for H₂O₂ Detection

This protocol is a representative example for the use of this compound in a colorimetric assay for hydrogen peroxide.

Reagents:

-

This compound Stock Solution: 10 mM this compound in deionized water.

-

4-AAP Stock Solution: 10 mM 4-aminoantipyrine in deionized water.

-

Horseradish Peroxidase (HRP) Stock Solution: 1 mg/mL in phosphate-buffered saline (PBS), pH 7.4.

-

Reaction Buffer: 100 mM Phosphate buffer, pH 7.0.

-

Hydrogen Peroxide (H₂O₂) Standard: Prepare a series of dilutions from a 30% H₂O₂ stock solution in the reaction buffer.

Procedure:

-

Prepare Working Reagent: In a single tube, mix the this compound stock solution, 4-AAP stock solution, and HRP stock solution in the reaction buffer to final concentrations of 0.5 mM this compound, 0.2 mM 4-AAP, and 1 µg/mL HRP.

-

Sample/Standard Addition: Add 50 µL of your sample or H₂O₂ standard to each well of a 96-well microplate.

-

Initiate Reaction: Add 150 µL of the working reagent to each well.

-

Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Measurement: Measure the absorbance at 593 nm using a microplate reader.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. selectscience.net [selectscience.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Structural Insights into 2,2′-Azino-Bis(3-Ethylbenzothiazoline-6-Sulfonic Acid) (ABTS)-Mediated Degradation of Reactive Blue 21 by Engineered Cyathus bulleri Laccase and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]